molecular formula C12H10N4 B11728300 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B11728300
M. Wt: 210.23 g/mol
InChI Key: OAJIRBMITRHGDF-UHFFFAOYSA-N
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Description

2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine consists of a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a phenyl group at the 6-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted triazolo derivatives, dihydro derivatives, and other functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridines and triazolopyrimidines, such as:

Uniqueness

2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H10N4/c13-12-14-11-7-6-10(8-16(11)15-12)9-4-2-1-3-5-9/h1-8H,(H2,13,15)

InChI Key

OAJIRBMITRHGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)C=C2

Origin of Product

United States

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